molecular formula C7H13NO2 B1487903 2,6-Dioxa-9-azaspiro[4.5]decane CAS No. 923277-59-2

2,6-Dioxa-9-azaspiro[4.5]decane

Cat. No. B1487903
CAS RN: 923277-59-2
M. Wt: 143.18 g/mol
InChI Key: LTLZZAFFIDPZTG-UHFFFAOYSA-N
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Description

“2,6-Dioxa-9-azaspiro[4.5]decane” is an organic compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2,6-Dioxa-9-azaspiro[4.5]decane” can be represented by the InChI code: 1S/C7H13NO2/c1-3-9-6-7(1)5-8-2-4-10-7/h8H,1-6H2 . This compound contains a total of 24 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

“2,6-Dioxa-9-azaspiro[4.5]decane” is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “2,6-Dioxa-9-azaspiro[4.5]decane”. However, the available information is limited and does not provide a comprehensive list of unique applications that would allow for a detailed analysis as requested.

One application mentioned is its use as a Gi protein-biased μ-receptor agonist for therapeutic applications, particularly in treating pain and pain-related disorders . Other snippets suggest its involvement in the synthesis of novel compounds and derivatives, which could imply its use in pharmaceutical research and development.

Safety and Hazards

“2,6-Dioxa-9-azaspiro[4.5]decane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,6-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-6-7(1)5-8-2-4-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLZZAFFIDPZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dioxa-9-azaspiro[4.5]decane

CAS RN

923277-59-2
Record name 2,6-dioxa-9-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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